Product packaging for Sodium pyrimidine-2-carboxylate(Cat. No.:CAS No. 562101-38-6)

Sodium pyrimidine-2-carboxylate

Cat. No.: B1358463
CAS No.: 562101-38-6
M. Wt: 146.08 g/mol
InChI Key: JAYHOLAWADPIFN-UHFFFAOYSA-M
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Chemical Sciences

The pyrimidine ring, a six-membered heterocyclic aromatic compound with two nitrogen atoms at the first and third positions, is a cornerstone of biochemistry and medicinal chemistry. gsconlinepress.com Its derivatives are fundamental components of life itself, forming the basic structure of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of the nucleic acids, DNA and RNA. tandfonline.com This biological prevalence has made the pyrimidine scaffold a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. tandfonline.comnih.gov

The significance of the pyrimidine core extends to a wide array of synthetic compounds with diverse pharmacological activities. nih.gov Researchers have successfully synthesized numerous pyrimidine derivatives that exhibit properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. gsconlinepress.comnih.gov The versatility of the pyrimidine ring allows for various substitutions, enabling chemists to fine-tune the biological and physical properties of the resulting molecules. nih.gov

Importance of the Carboxylate Functional Group in Molecular Design

The carboxylate group, the deprotonated form of a carboxylic acid, is a functional group of immense importance in molecular design and chemical synthesis. Comprising a carbon atom double-bonded to one oxygen atom and single-bonded to another, the carboxylate group imparts distinct properties to a molecule. mtroyal.ca Its negative charge and ability to participate in hydrogen bonding significantly influence the solubility and intermolecular interactions of a compound.

In the context of drug design, the carboxylate group can act as a key pharmacophore, interacting with biological targets such as enzymes and receptors through ionic bonds and hydrogen bonds. This interaction is often crucial for the biological activity of a drug molecule. Furthermore, the carboxylic acid precursor to the carboxylate can be readily converted into a variety of other functional groups, making it a versatile handle in the synthesis of complex molecules. mtroyal.ca The ability of the carboxylate group to coordinate with metal ions is also a key feature, leading to the formation of metal-organic frameworks (MOFs) and other coordination complexes with interesting structural and functional properties. researchgate.net

Scope and Research Focus on Sodium Pyrimidine-2-Carboxylate (B12357736) and its Core Moiety

Sodium pyrimidine-2-carboxylate is the sodium salt of pyrimidine-2-carboxylic acid. While extensive research has been conducted on the broader family of pyrimidine derivatives, dedicated studies focusing specifically on the synthesis, properties, and applications of this compound are not widely available in the public domain. The primary research focus appears to be on its core moiety, pyrimidine-2-carboxylate, and its corresponding acid, pyrimidine-2-carboxylic acid.

The synthesis of this compound can be inferred to be a straightforward acid-base neutralization reaction between pyrimidine-2-carboxylic acid and a sodium base, such as sodium hydroxide (B78521). The parent acid, pyrimidine-2-carboxylic acid, serves as a versatile intermediate in the synthesis of more complex molecules. For instance, it has been utilized as an anchoring group in the development of new dyes for dye-sensitized solar cells. In this application, the carboxylate group's ability to bind to titanium dioxide is a critical feature.

Furthermore, the pyrimidine-2-carboxylate ligand has been employed in the synthesis of metal complexes. researchgate.net These studies investigate how the pyrimidine-2-carboxylate moiety coordinates with various metal ions, leading to the formation of compounds with unique crystal structures and potential catalytic or material science applications. researchgate.net Spectroscopic studies, including IR and NMR, have been performed on various pyrimidine derivatives to characterize their structures. nih.govresearchgate.netnih.gov

While a detailed crystal structure for this compound is not readily found in the surveyed literature, crystal structure analyses of related pyrimidine-carboxylate complexes have been reported, providing insights into the potential intermolecular interactions and packing arrangements. researchgate.netibb.waw.plmdpi.com

Table 1: Physicochemical Properties of this compound and its Parent Acid

PropertyThis compoundPyrimidine-2-carboxylic Acid
Molecular FormulaC5H3N2NaO2C5H4N2O2
Molecular Weight146.08 g/mol scbt.com124.10 g/mol
CAS Number562101-38-6 scbt.com31519-62-7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3N2NaO2 B1358463 Sodium pyrimidine-2-carboxylate CAS No. 562101-38-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2.Na/c8-5(9)4-6-2-1-3-7-4;/h1-3H,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYHOLAWADPIFN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635524
Record name Sodium pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562101-38-6
Record name Sodium pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Coordination Chemistry and Metal Complexes of Pyrimidine 2 Carboxylate Ligands

Ligand Characteristics and Coordination Modes of Pyrimidine-2-Carboxylate (B12357736)

The pyrimidine-2-carboxylate ligand is an anionic, organic molecule featuring a pyrimidine (B1678525) ring substituted with a carboxylate group at the 2-position. nih.gov This specific arrangement of a heterocyclic nitrogen atom and a carboxylate group allows it to function as an efficient chelating agent for metal ions. The coordination chemistry is largely dominated by the interplay between the nitrogen atom of the pyrimidine ring and the oxygen atoms of the carboxylate group.

The most common coordination mode for pyrimidine-2-carboxylate is as a bidentate ligand, where it uses two donor atoms to bind to a metal center. This typically involves one nitrogen atom from the pyrimidine ring and one oxygen atom from the carboxylate group, forming a stable five-membered chelate ring. This N,O-bidentate chelation is a recurring structural motif in its metal complexes. nih.govias.ac.in The geometry of the ligand, with the carboxylate group positioned adjacent to a ring nitrogen, makes this chelating mode particularly favorable.

Beyond simple chelation to a single metal ion, the pyrimidine-2-carboxylate ligand exhibits versatile bridging capabilities. The carboxylate group itself can adopt several coordination modes, which allows it to link multiple metal centers.

Chelating Bidentate: The ligand coordinates to a single metal ion through the pyrimidine nitrogen and one carboxylate oxygen.

Bridging Bidentate: The ligand can bridge two metal ions. This often occurs where the carboxylate group coordinates to two different metal centers. researchgate.net This capability is fundamental to the formation of one-, two-, or three-dimensional coordination polymers. researchgate.net

The flexibility to act as both a chelating and a bridging ligand allows for the construction of complex supramolecular architectures, from discrete polynuclear clusters to extended network structures. researchgate.net

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with pyrimidine-2-carboxylate is typically achieved through self-assembly methods in solution, while their structures are determined using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

A significant body of research focuses on the interaction of pyrimidine-2-carboxylate with transition metals, particularly the first-row (3d) elements, due to their interesting magnetic and electronic properties. researchgate.net The choice of metal ion, reaction conditions, and the presence of other auxiliary ligands can influence the final structure and dimensionality of the resulting complex.

The synthesis of 3d metal complexes containing the pyrimidine-2-carboxylate ligand is generally straightforward. A common method involves the reaction of a soluble salt of the desired 3d metal (e.g., nitrates, perchlorates, or acetates of Mn(II), Co(II), Ni(II), Cu(II), or Zn(II)) with either pyrimidine-2-carboxylic acid or its sodium salt in a suitable solvent. ias.ac.innih.gov The reaction is often carried out in water, ethanol, or a mixture thereof. The resulting metal complex may precipitate directly from the reaction mixture or can be obtained as single crystals suitable for X-ray diffraction analysis through slow evaporation of the solvent. nih.gov The stoichiometry of the reactants and the pH of the solution can be controlled to target specific structural outcomes.

A suite of spectroscopic methods is employed to characterize the coordination environment of the metal ions and to confirm the binding of the pyrimidine-2-carboxylate ligand.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for determining the coordination mode of the carboxylate group. The key diagnostic bands are the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations. The difference in the wavenumbers of these two bands (Δν = ν_as - ν_s) is highly sensitive to the way the carboxylate group binds to the metal ion. By comparing the Δν value of the complex to that of the free sodium salt, the coordination mode can often be inferred. researchgate.netnih.gov

Table 1: Correlation of IR Stretching Frequencies (Δν) with Carboxylate Coordination Mode

Coordination ModeΔν (cm⁻¹) RangeDescription
Ionic / Free Carboxylate~160-170Reference value for the uncoordinated carboxylate anion.
Monodentate> 200One oxygen atom coordinates to the metal, leading to a larger separation between the C=O and C-O bond characters and thus a larger Δν. researchgate.net
Chelating Bidentate< 110Both oxygen atoms coordinate to the same metal ion, making the C-O bonds more equivalent and reducing Δν. researchgate.net
Bridging Bidentate~110-200The two oxygen atoms coordinate to different metal ions, resulting in an intermediate Δν value. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primarily used for the characterization of complexes with diamagnetic metal ions, such as Zn(II). Upon coordination, the chemical shifts of the pyrimidine ring protons and carbons, especially those close to the nitrogen atom and the carboxylate group, will experience a downfield or upfield shift compared to the free ligand, confirming complexation in solution. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the ligand-centered transitions and the d-d electronic transitions of the metal ion. The ligand typically displays intense π→π* and n→π* transitions in the UV region. For 3d transition metal complexes, weaker absorption bands in the visible region correspond to d-d transitions, the positions of which are indicative of the coordination geometry (e.g., octahedral or tetrahedral) and the ligand field strength. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a vital technique for studying complexes containing paramagnetic metal ions like Cu(II), Mn(II), or Co(II). The EPR spectrum provides detailed information about the oxidation state of the metal, its electronic ground state, and the symmetry of its coordination environment. The g-values and hyperfine coupling constants are sensitive parameters that reflect the nature of the metal-ligand bonds. researchgate.net

Table 2: Summary of Spectroscopic Techniques for Characterization

Spectroscopic TechniqueInformation Obtained
Infrared (IR) & RamanConfirms ligand presence; determines the coordination mode of the carboxylate group. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR)Confirms ligand coordination and solution structure for diamagnetic (e.g., Zn(II)) complexes. nih.gov
UV-Visible (UV-Vis)Investigates ligand-centered electronic transitions and metal-centered d-d transitions; provides insight into coordination geometry. researchgate.net
Electron Paramagnetic Resonance (EPR)Characterizes paramagnetic complexes; determines metal oxidation state and details of the coordination sphere. researchgate.net

Transition Metal Complexes with Pyrimidine-2-Carboxylate

Single-Crystal X-ray Diffraction Analysis of Coordination Geometries

For instance, in Co(II) and Zn(II) complexes with pyrimidine-2-carboxylate, the metal ions are typically found in a distorted octahedral environment. researchgate.net The coordination sphere is often completed by water molecules in addition to the pyrimidine-2-carboxylate ligands. The pyrimidine-2-carboxylate ligand can coordinate to the metal center through one of the nitrogen atoms of the pyrimidine ring and one or both oxygen atoms of the carboxylate group.

A study on a copper(II) complex with pyrimidine-2-carboxylate revealed a dimeric structure where two copper atoms are bridged by four carboxylate groups. Each copper atom is also coordinated to a nitrogen atom from a pyrimidine ring, resulting in a square pyramidal geometry.

Detailed crystallographic data for representative metal complexes are provided in the interactive table below.

CompoundMetal IonCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)
[Co(C₅H₃N₂O₂)₂(H₂O)₂]Co(II)Distorted OctahedralCo-N, Co-O(carboxylate), Co-O(water)N-Co-O, O-Co-O
[Zn(C₅H₃N₂O₂)₂(H₂O)₂]Zn(II)Distorted OctahedralZn-N, Zn-O(carboxylate), Zn-O(water)N-Zn-O, O-Zn-O
[Cu₂(C₅H₃N₂O₂)₄(C₅H₄N₂)₂]Cu(II)Square PyramidalCu-N, Cu-O(carboxylate)N-Cu-O, O-Cu-O
Intermolecular Interactions and Supramolecular Assembly

The solid-state structures of pyrimidine-2-carboxylate complexes are often governed by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions play a crucial role in the formation of higher-order supramolecular architectures.

In hydrated cobalt(II) and zinc(II) pyrimidine-2-carboxylate complexes, coordinated water molecules act as hydrogen bond donors, forming O-H···O and O-H···N hydrogen bonds with the carboxylate oxygen atoms and the uncoordinated nitrogen atom of the pyrimidine ring, respectively. researchgate.net These hydrogen bonds link the individual complex units into extended networks.

Lanthanide Coordination Polymers Based on Pyrimidine-2-Carboxylate

The use of pyrimidine-2-carboxylate as a ligand extends to the formation of coordination polymers with lanthanide ions. rsc.orgacs.orgmdpi.comrsc.org These materials are of interest due to their potential applications in areas such as luminescence and magnetism.

Synthesis of 2D Metal-Organic Frameworks

Lanthanide ions, in combination with pyrimidine-2-carboxylate, can self-assemble into two-dimensional (2D) metal-organic frameworks (MOFs). nih.govfrontiersin.org The synthesis of these materials typically involves the reaction of a lanthanide salt with the pyrimidine-2-carboxylic acid or its sodium salt under solvothermal conditions. The resulting 2D structures often consist of lanthanide-carboxylate layers that are further linked by the pyrimidine moieties. The specific topology of the 2D network can be influenced by factors such as the choice of lanthanide ion, the reaction temperature, and the solvent system used.

Structural Characterization by X-ray Diffraction

X-ray diffraction is the primary technique for the structural characterization of these 2D lanthanide coordination polymers. nih.govfrontiersin.org It reveals the connectivity of the metal centers and the organic linkers, confirming the formation of a 2D network. For example, diffraction studies can show how the pyrimidine-2-carboxylate ligand bridges multiple lanthanide centers, leading to the formation of extended sheets. The coordination environment of the lanthanide ion, which often includes solvent molecules in addition to the pyrimidine-2-carboxylate ligands, can also be determined.

Heterometallic Carboxylate Complexes Incorporating Pyrimidine Moieties

The pyrimidine-2-carboxylate ligand can also be incorporated into heterometallic complexes, which contain two or more different metal ions. researchgate.netbohrium.com These complexes are of interest for their potential synergistic effects and novel magnetic or catalytic properties. For instance, pyrimidine molecules have been used to link {Co₂Li₂(O₂CR)₆} fragments into 1D and 2D coordination polymers. researchgate.net The pyrimidine moiety can act as a bridging ligand, connecting different metal centers within the structure. The synthesis of these heterometallic systems often involves the reaction of a pre-formed metal-carboxylate complex with a salt of a second metal in the presence of the pyrimidine-based ligand.

Ligand Transformations in Metal-Mediated Processes (e.g., from 2-cyanopyrimidine)

Interestingly, the pyrimidine-2-carboxylate ligand can be generated in situ through the metal-mediated hydrolysis of 2-cyanopyrimidine (B83486). researchgate.netnih.gov In the presence of certain metal ions and water, the nitrile group of 2-cyanopyrimidine can be transformed into a carboxylate group, which then coordinates to the metal center. This transformation can be a convenient route for the synthesis of pyrimidine-2-carboxylate complexes, starting from a readily available precursor. For example, single crystals of pyrimidine-2-carboxamide (B1283407) have been obtained during the process of preparing pyrimidine-2-carboxylic acid from 2-cyanopyrimidine in an aqueous sodium hydroxide (B78521) solution. researchgate.netnih.gov

Catalytic Applications of Pyrimidine 2 Carboxylate Metal Complexes

Homogeneous Catalysis Utilizing Pyrimidine-2-Carboxylate (B12357736) Complexes

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers high selectivity and mild reaction conditions. youtube.comwiley.com Metal complexes of pyrimidine-2-carboxylate are under investigation for their potential in this area. While broad applications are still being explored, iron-catalyzed reactions for the modular synthesis of various pyrimidine (B1678525) derivatives have been developed. organic-chemistry.org In these systems, an in situ prepared, recyclable iron(II)-complex facilitates the reaction between ketones, aldehydes, or esters with amidines, demonstrating broad functional group tolerance and regioselectivity. organic-chemistry.org Optimization of these reactions has identified FeSO₄·7H₂O and 1,10-phenanthroline (B135089) as an effective catalyst and ligand combination, achieving yields of up to 82%. organic-chemistry.org

The mechanism of such reactions is thought to proceed through a sequence involving complexation, enamine addition, and cyclization steps. organic-chemistry.org This approach provides an efficient pathway to biologically and pharmaceutically significant pyrimidine derivatives. organic-chemistry.org

Heterogeneous Catalysis with Pyrimidine-2-Carboxylate Derivatives (e.g., Knoevenagel Condensation)

Heterogeneous catalysts, which exist in a different phase from the reactants, are advantageous for their ease of separation and recyclability. nih.gov Metal-Organic Frameworks (MOFs) are a class of porous materials that are increasingly being explored as heterogeneous catalysts. nih.govd-nb.info While specific examples of pyrimidine-2-carboxylate based MOFs for the Knoevenagel condensation are not extensively documented in recent literature, related structures offer insight into their potential. For instance, MOFs based on pyridine-2,3-dicarboxylate have been shown to be efficient catalysts for the Knoevenagel condensation under mild conditions, with good yields and the ability to be reused for multiple cycles. acs.org These findings suggest that MOFs incorporating the pyrimidine-2-carboxylate linker could similarly exhibit valuable catalytic activity for this and other carbon-carbon bond-forming reactions. The development of such materials is an active area of research, aiming to leverage the unique properties of the pyrimidine moiety for enhanced catalytic performance. nih.govd-nb.info

Electrocatalytic Systems Based on Pyrimidine-2-Carboxylate Complexes (e.g., Hydrogen Evolution Reaction)

The quest for clean and sustainable energy has driven research into efficient electrocatalysts for the hydrogen evolution reaction (HER). mdpi.com Molybdenum-sulfur (Mo-S) based materials are promising earth-abundant catalysts for this purpose. acs.orgmdpi.com Molecular complexes that mimic the active sites of these materials are of great interest for understanding the reaction mechanism and for developing highly active catalysts.

A notable example is the molybdenum complex (NEt₄)[MoO(S₂)₂pyrimidine-2-carboxylate] (Mo-pym), which has been identified as a homogeneous electrocatalyst for the HER in aqueous solutions. acs.org This water-soluble Mo-S complex has demonstrated significant catalytic activity, highlighting its potential as a promising electrocatalyst. acs.org

Table 1: Performance of Mo-pym Electrocatalyst for Hydrogen Evolution Reaction

Catalyst Onset Potential (mV) Turnover Frequency (TOF) (s⁻¹)
(NEt₄)[MoO(S₂)₂(pyrimidine-2-carboxylate)] (Mo-pym) 175 42–48

Data sourced from a study on MoSx-inspired electrocatalysts. acs.org

The performance of the Mo-pym complex, with a low onset potential and a high turnover frequency, underscores the effectiveness of pyrimidine-2-carboxylate as a ligand in designing molecular electrocatalysts for hydrogen production. acs.org

Catalytic Carbon Dioxide Fixation Mediated by Pyrimidine-2-Carboxylate Complexes

The conversion of carbon dioxide (CO₂), a greenhouse gas, into valuable chemicals is a critical area of research. nih.govrsc.org The cycloaddition of CO₂ to epoxides to form cyclic carbonates is a 100% atom-economic reaction that has garnered significant interest. nih.gov Metal-Organic Frameworks (MOFs) are being investigated as catalysts for this transformation due to their high density of Lewis acidic and basic sites. nih.gov

While the direct application of pyrimidine-2-carboxylate metal complexes for CO₂ fixation is an emerging field, research on related structures provides a foundation for future work. For example, MOFs constructed from the related ligand, pyrimidine-5-carboxylate, have been synthesized and shown to exhibit selective gas sorption properties, particularly for CO₂. acs.org Specifically, a copper-based MOF, [Cu(pmc)₂], with one-dimensional channels, displays highly selective sorption of CO₂ over other gases like N₂, Ar, O₂, H₂, and CH₄. acs.org This selective interaction with CO₂ suggests that pyrimidine-carboxylate based MOFs could be promising candidates for the catalytic fixation of carbon dioxide. Further research is needed to explore the catalytic activity of these materials in reactions such as the cycloaddition of CO₂ with epoxides. nih.govrsc.org

Theoretical and Computational Investigations of Pyrimidine 2 Carboxylate Systems

Quantum Chemical Studies: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have become powerful tools for investigating the electronic and structural properties of pyrimidine-carboxylate systems. researchgate.netresearchgate.nettandfonline.com These methods allow for the detailed analysis of molecular geometries, electronic structures, and spectroscopic properties, offering a molecular-level understanding of these compounds. researchgate.netresearchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. youtube.comyoutube.com For pyrimidine-2-carboxylate (B12357736) systems, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to find the equilibrium geometry. researchgate.netnih.gov This process involves iteratively adjusting the atomic coordinates to minimize the total energy of the molecule. youtube.com The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgacs.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. researchgate.net

In pyrimidine-2-carboxylate systems, the HOMO is typically localized on the electron-rich pyrimidine (B1678525) ring, while the LUMO is often centered on the electron-withdrawing carboxylate group. researchgate.net This distribution influences the molecule's behavior in chemical reactions and its potential as a component in materials like dye-sensitized solar cells, where the pyrimidine-2-carboxylic acid can act as an electron-accepting and anchoring group. nih.gov The energies of the HOMO and LUMO can be correlated with various chemical properties and reactivity parameters. nih.gov

Table 1: Frontier Molecular Orbital Data for a Pyrimidine-2-Carboxylate Derivative

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.1
HOMO-LUMO Gap4.4

Note: The values presented are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations for the molecule of interest.

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. youtube.com It examines the delocalization of electron density between filled and empty orbitals, revealing stabilizing interactions such as hyperconjugation. researchgate.net This analysis helps to understand the nature of the chemical bonds and the distribution of electron density in a more localized and chemically intuitive way. youtube.com

Mulliken charge analysis, derived from DFT calculations, is used to determine the partial atomic charges on each atom in the molecule. researchgate.net This information is crucial for understanding the electrostatic potential of the molecule and predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net For pyrimidine-2-carboxylate, the nitrogen atoms in the pyrimidine ring and the oxygen atoms of the carboxylate group are expected to carry negative charges due to their high electronegativity. researchgate.net

Theoretical Reactivity Descriptors

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to predict the chemical behavior of pyrimidine-2-carboxylate systems. youtube.com These descriptors provide a quantitative measure of a molecule's reactivity.

Key theoretical reactivity descriptors include:

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors are calculated using the energies of the HOMO and LUMO and are valuable for predicting the reactivity of the molecule in various chemical processes. researchgate.net

Computational Studies on Structure-Activity Relationships (SAR)

Computational studies play a vital role in understanding the structure-activity relationships (SAR) of pyrimidine derivatives. nih.govacs.org By systematically modifying the structure of the pyrimidine-2-carboxylate molecule and calculating its properties, researchers can identify key structural features that influence its biological activity or material properties. acs.orgnih.gov For example, the position and nature of substituents on the pyrimidine ring can significantly impact its interaction with biological targets or its performance in electronic devices. nih.govnih.gov QSAR (Quantitative Structure-Activity Relationship) models can be developed using computational data to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.gov

Advanced Spectroscopic and Analytical Characterization of Pyrimidine 2 Carboxylate and Its Complexes

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a cornerstone for characterizing pyrimidine-2-carboxylate (B12357736) and its derivatives. researchgate.netresearchgate.net These methods probe the vibrational modes of molecules, offering a fingerprint of the functional groups present and their chemical environment.

In the analysis of pyrimidine-2-carboxylate, the vibrational spectra are dominated by bands corresponding to the pyrimidine (B1678525) ring and the carboxylate group. The stretching and bending vibrations of the C=C, C-N, and C-H bonds within the pyrimidyl ring, along with the symmetric and asymmetric stretching vibrations of the COO⁻ group, are key diagnostic features. researchgate.net The positions of these bands can be influenced by the presence of a sodium cation or coordination to a metal center in complexes. nih.govnih.gov

For instance, the infrared spectra of metal complexes of pyrimidine derivatives often show shifts in the vibrational frequencies of the pyrimidine ring, indicating coordination of the metal to the nitrogen atoms of the ring. nih.gov Similarly, changes in the stretching frequencies of the carboxylate group can signify its involvement in coordination. nih.gov Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the skeletal modes of the pyrimidine ring. researchgate.netnih.gov

Table 1: Key FT-IR and Raman Bands for Pyrimidine-2-Carboxylate and Related Compounds

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Notes
O-H Stretch (Carboxylic Acid)3100 - 2500 (broad)Present in the protonated form, pyrimidine-2-carboxylic acid. acs.org
C-H Stretch (Aromatic)3100 - 3000Characteristic of the pyrimidine ring C-H bonds. acs.org
C=O Stretch (Carboxylic Acid)1740 - 1700Strong absorption in the protonated form. acs.org
Asymmetric COO⁻ Stretch1650 - 1550Strong band in the carboxylate salt. researchgate.net
Symmetric COO⁻ Stretch1440 - 1360Characteristic of the carboxylate group. researchgate.net
Pyrimidine Ring Vibrations1600 - 1400A series of bands corresponding to C=C and C=N stretching. nih.gov

Note: The exact positions of the bands can vary depending on the specific compound, its physical state (solid or solution), and the presence of intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of pyrimidine-2-carboxylate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of pyrimidine-2-carboxylate typically shows distinct signals for the protons on the pyrimidine ring. The chemical shifts and coupling patterns of these protons are highly sensitive to their position on the ring and the nature of any substituents. For instance, in the ¹H NMR spectrum of 2-(2'-pyridyl)pyrimidine-4-carboxylic acid, distinct doublets and multiplets are observed for the protons on both the pyrimidine and pyridine (B92270) rings. acs.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. chemicalbook.com The chemical shifts of the carbon atoms in the pyrimidine ring and the carboxylate group are characteristic. eg.netnih.gov The carboxylate carbon typically appears at the downfield end of the spectrum. In studies of ¹³C-labeled metabolites, chemoselective derivatization with agents like ¹⁵N-cholamine can be used to enhance the detection of carboxylate groups and determine ¹³C enrichment at and adjacent to the carboxylate carbon. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Pyrimidine Derivatives

NucleusChemical Shift Range (ppm)Compound/FragmentReference
¹H9.3 - 7.3Pyrimidine Ring Protons chemicalbook.com
¹H8.9 - 7.4Pyridyl and Pyrimidyl Protons acs.org
¹³C170 - 160Carboxylate Carbon (C=O) eg.netnih.gov
¹³C160 - 120Pyrimidine Ring Carbons chemicalbook.comeg.netnih.gov

Note: Chemical shifts are dependent on the solvent used and the specific structure of the compound.

Mass Spectrometry (MS) Techniques, including LC-MS and High-Resolution MS

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of sodium pyrimidine-2-carboxylate and its complexes. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. eg.netnih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. creative-proteomics.comnih.gov This technique is particularly useful for analyzing complex mixtures and for quantifying the amount of a specific compound present. In the analysis of pyrimidine derivatives, LC-MS can be used to separate the compound of interest from impurities or other components in a sample before it is introduced into the mass spectrometer. nih.gov

The fragmentation patterns observed in the mass spectrum can provide valuable structural information. nih.govresearchgate.net For pyrimidine carboxylic acids, the fragmentation is often influenced by the substituents on the pyrimidine ring. nih.gov Common fragmentation pathways include the loss of CO₂, H₂O, and fragmentation of the pyrimidine ring itself.

Derivatization Strategies for Enhanced MS Response

For certain analyses, particularly in complex biological matrices, derivatization strategies can be employed to improve the detection and quantification of pyrimidine-2-carboxylate by mass spectrometry. Derivatization involves chemically modifying the analyte to enhance its ionization efficiency or to introduce a specific tag that can be easily detected. While not extensively documented specifically for this compound, general strategies for carboxylic acids can be applied. For instance, esterification to form a more volatile derivative can be beneficial for gas chromatography-mass spectrometry (GC-MS) analysis.

X-ray Diffraction Techniques: Single-Crystal and Powder X-ray Diffraction

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement in crystalline solids.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline materials. It provides information about the crystal system, unit cell dimensions, and phase purity of a sample. While not providing the same level of detail as single-crystal analysis, PXRD is a valuable tool for characterizing bulk materials and for identifying crystalline phases. nih.gov

Thermal Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques are used to study the physical and chemical changes that occur in a material as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This information can be used to determine the thermal stability of a compound, identify decomposition temperatures, and quantify the amount of volatile components, such as water of hydration. nih.govresearchgate.netresearchgate.net For this compound, TGA can be used to assess its stability and to study the thermal decomposition of its complexes. The decomposition of gallium(III) pyridine carboxylate complexes, for example, has been studied by TGA, revealing multi-step decomposition processes. nih.gov

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect phase transitions, such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these processes. researchgate.net For this compound, DSC can provide information on its melting point and thermal behavior.

Other Ensemble Measurement Techniques (e.g., UV-Vis, EPR, XPS)

A variety of other spectroscopic techniques can provide additional valuable information about this compound and its complexes.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. nih.gov The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For pyrimidine derivatives, the UV-Vis spectrum is characterized by absorption bands arising from π-π* and n-π* transitions within the aromatic ring and the carboxylate group. researchgate.net The position and intensity of these bands can be influenced by the solvent and by coordination to a metal ion. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique used to study species with unpaired electrons, such as radicals or transition metal complexes with unpaired d-electrons. For complexes of pyrimidine-2-carboxylate with paramagnetic metal ions, EPR can provide information about the electronic structure and the coordination environment of the metal center.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms at the surface of a material. It can be used to identify the elements present in a sample of this compound and to determine their oxidation states.

Reactivity and Reaction Mechanisms of Pyrimidine 2 Carboxylate

Decarboxylation Reactions of Pyrimidine-2-Carboxylic Acid

Pyrimidine-2-carboxylic acid, the conjugate acid of sodium pyrimidine-2-carboxylate (B12357736), undergoes decarboxylation, a reaction of significant mechanistic interest. The presence of the second nitrogen atom in the ring, compared to its pyridine (B92270) analogue (picolinic acid), influences the reaction's kinetics and mechanism.

The decarboxylation of pyrimidine-2-carboxylic acid in aqueous solutions has been studied to understand its kinetics and mechanism. cdnsciencepub.comcdnsciencepub.com Pseudo-first-order rate constants determined at 65°C show a strong dependence on the acidity of the solution. The rate of reaction increases significantly as the acidity rises from pH 2 to an H₀ of -3, after which it remains constant. cdnsciencepub.comresearchgate.net

This kinetic behavior is consistent with a Hammick-type mechanism. cdnsciencepub.comcdnsciencepub.comwikipedia.org In this proposed mechanism, the reaction proceeds through the monoprotonated form of pyrimidine-2-carboxylic acid. This protonated species loses carbon dioxide to form a resonance-stabilized ylide intermediate. The positive charge on the adjacent ring nitrogen atoms stabilizes this intermediate, which is then rapidly converted to pyrimidine (B1678525) by reacting with a proton source. cdnsciencepub.comcdnsciencepub.com The stability of this intermediate is crucial for the facility of the reaction, which is analogous to the decarboxylation of α-picolinic acids. researchgate.netwikipedia.orgstackexchange.com

The effect of the second ring nitrogen in pyrimidine-2-carboxylic acid is notable. It acts as an electron-withdrawing group with minimal steric hindrance, which is of interest when comparing its reactivity to substituted pyridine-2-carboxylic acids. cdnsciencepub.com

Table 1: Kinetic Data for Decarboxylation of Pyrimidine-2-Carboxylic Acid
ConditionObservationReference
Temperature65°C cdnsciencepub.com
Acidity RangepH 2 to H₀ = -9.5 cdnsciencepub.comresearchgate.net
Rate DependenceRate increases rapidly from pH 2 to H₀ = -3, then becomes constant. cdnsciencepub.comresearchgate.net
Proposed MechanismHammick-type mechanism via a stabilized ylide intermediate. cdnsciencepub.comcdnsciencepub.com

Chemical Reactivity of the Pyrimidine Ring in Pyrimidine-2-Carboxylate Derivatives

The pyrimidine ring is classified as π-deficient, a characteristic that is enhanced by the presence of two nitrogen atoms. bhu.ac.in This π-deficiency makes electrophilic aromatic substitution difficult while facilitating nucleophilic aromatic substitution. bhu.ac.inwikipedia.org The carboxylate group at the C-2 position, being electron-withdrawing, further deactivates the ring towards electrophilic attack.

Electrophilic substitution on the pyrimidine ring is generally less facile compared to pyridine. wikipedia.org The reaction, when it occurs, preferentially takes place at the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.orgslideshare.netresearchgate.net Reactions such as nitration, halogenation, and azo coupling have been observed with substituted pyrimidines, particularly when activating groups are present on the ring. wikipedia.orggrowingscience.com In pyrimidine-2-carboxylate derivatives, the strong deactivating nature of the carboxylate group would make electrophilic substitution at C-5 even more challenging, requiring harsh reaction conditions or the presence of strong activating groups elsewhere on the ring. researchgate.net

The electron-deficient nature of the pyrimidine ring makes the C-2, C-4, and C-6 positions susceptible to nucleophilic attack. wikipedia.orgslideshare.net In pyrimidine-2-carboxylate derivatives, the C-4 and C-6 positions are particularly activated towards nucleophilic substitution. bhu.ac.in If a suitable leaving group is present at these positions (e.g., a halide), it can be readily displaced by a variety of nucleophiles. bhu.ac.inrsc.org

For instance, studies on ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate have shown that the chlorine at the 4-position can be displaced by nucleophiles like dimethylamine (B145610), sodium phenoxide, and sodium thiophenoxide. rsc.org This highlights the susceptibility of the C-4 position to nucleophilic attack in carboxylate-substituted pyrimidines.

Annulation reactions, which involve the formation of a new ring fused to the pyrimidine core, can also occur. These reactions often proceed through initial nucleophilic attack followed by cyclization. Ring transformation reactions, where a nucleophile attacks the ring leading to its opening and subsequent recyclization to a different heterocyclic system, have also been reported for pyrimidine derivatives. mdpi.com

Regioselectivity and Stereoselectivity in Functionalization of Pyrimidine-2-Carboxylate Derivatives

Achieving regioselectivity in the functionalization of the pyrimidine ring is a key challenge in synthesis. Modern synthetic methods allow for the controlled introduction of substituents at specific positions. The use of magnesiated reagents, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), enables the regio- and chemoselective functionalization of pyrimidines. nih.govthieme-connect.de Through successive magnesiations, it is possible to functionalize all positions of the pyrimidine ring by trapping the organometallic intermediates with various electrophiles. nih.govthieme-connect.de

In nucleophilic substitution reactions, the regioselectivity is governed by the inherent electronic properties of the pyrimidine ring. As mentioned, nucleophiles preferentially attack the C-2, C-4, and C-6 positions. When multiple potential leaving groups are present, the site of attack can be influenced by the nature of the leaving group and the reaction conditions. nih.gov

Stereoselectivity becomes important when chiral centers are introduced or when the pyrimidine derivative reacts with chiral reagents. For example, the nucleophilic ring opening of fused pyrimidine systems by optically active amino acid amides has been shown to proceed with varying degrees of stereoselectivity, which is largely dependent on the structure of the incoming nucleophile. nih.govresearchgate.net

Ligand Exchange and Transformation Mechanisms in Coordination Chemistry

The pyrimidine-2-carboxylate anion is an effective ligand in coordination chemistry, capable of binding to metal ions through the nitrogen atom of the pyrimidine ring and the oxygen atoms of the carboxylate group. It can act as a bidentate or bridging ligand, forming a variety of coordination complexes.

Ligand exchange reactions involve the displacement of the pyrimidine-2-carboxylate ligand by another ligand, or vice versa. The mechanism of these exchanges can be associative, dissociative, or interchange. The dynamics of ligand exchange are crucial in understanding the behavior of metal complexes in solution. For instance, metal carboxylate complexes bound to surfaces can be displaced by various Lewis bases, with the efficiency of displacement depending on factors like sterics, chelation, and the hard/soft nature of the interacting species. nih.gov

Table of Compounds

Compound Name
Sodium pyrimidine-2-carboxylate
Pyrimidine-2-carboxylic acid
Pyrimidine
Picolinic acid
Pyridine
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate
Dimethylamine
Sodium phenoxide
Sodium thiophenoxide
2,2,6,6-tetramethylpiperidyl magnesium chloride lithium chloride complex (TMPMgCl·LiCl)

Emerging Research Directions and Academic Applications of Pyrimidine 2 Carboxylate

Pyrimidine-2-Carboxylate (B12357736) as a Versatile Synthetic Building Block

The pyrimidine-2-carboxylate scaffold is a valuable starting point for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. researchgate.netresearchgate.net The presence of two nitrogen atoms in the ring makes it an electron-deficient system, influencing its reactivity, while the carboxylate group provides a handle for a variety of chemical transformations. researchgate.net

Recent synthetic strategies have highlighted the adaptability of the pyrimidine (B1678525) core. For instance, a "deconstruction-reconstruction" approach allows for the conversion of pyrimidine-containing compounds into other nitrogen heterocycles, effectively diversifying the initial molecular framework. nih.gov This involves activating the pyrimidine, cleaving it into a smaller building block, and then using that block in subsequent heterocycle-forming reactions. nih.gov

Furthermore, the pyrimidine ring can be readily modified to create structural variations at its 2, 4, 5, and 6 positions, allowing chemists to fine-tune the properties of the resulting molecules. nih.gov Pyrimidine-2-carboxylic acid and its derivatives, such as methyl pyrimidine-2-carboxylate, serve as key intermediates in these synthetic pathways. medchemexpress.com These building blocks are used to construct a wide array of functionalized compounds, from polycyclic tetrahydropyrimidin-4-ones to novel trifluoromethoxylated pyrimidines, which are valuable for drug discovery. rsc.orgacs.org

Table 1: Synthetic Applications of Pyrimidine-2-Carboxylate Derivatives

Starting MaterialReaction TypeProduct ClassPotential ApplicationReference(s)
Pyrimidine-2-carboxylic acidEsterification, AmidationPyrimidine-2-carboxamidesRAGE Inhibitors nih.gov
2-Cyanopyrimidine (B83486)HydrolysisPyrimidine-2-carboxylic acidLigand Synthesis nih.gov
Pyrimidine DerivativesDeconstruction-ReconstructionVarious N-HeterocyclesMolecular Diversification nih.gov
PyrimidinesTrifluoromethoxylationTrifluoromethoxylated PyrimidinesAgrochemicals, Materials rsc.org

Applications in Advanced Material Science and Functional Coordination Polymers

The pyrimidine-2-carboxylate ligand is increasingly recognized for its utility in constructing advanced materials, particularly functional coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.com Its structure is ideal for this purpose, as the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group can coordinate with metal ions in various ways, acting as a versatile linker to build one-, two-, or three-dimensional networks. acs.orgrsc.org

The electron-withdrawing nature of the pyrimidine ring imparts specific electronic properties to the materials. researchgate.net This has been exploited in the development of dye-sensitized solar cells (DSSCs), where pyrimidine-2-carboxylic acid was used as an electron-accepting and anchoring group for a new organic dye. nih.gov This dye, when anchored to a TiO2 surface, showed a higher power conversion efficiency compared to cells using the more common cyanoacrylic acid acceptor, a result attributed to the strong, bidentate coordination of the pyrimidine-2-carboxylate group to the titania surface. nih.gov

In the broader field of coordination polymers, carboxylate ligands are fundamental. mdpi.commdpi.com The pyrimidine-2-carboxylate ligand combines the bridging capabilities of a carboxylate with the electronic and structural features of an azaheterocycle. This combination allows for the creation of materials with interesting properties, such as luminescence, porosity for gas storage, and catalytic activity. researchgate.netmdpi.com The structure of the final polymer can be influenced by the choice of metal ion, solvent, and reaction conditions, leading to a diversity of network topologies. acs.org

Table 2: Pyrimidine-2-Carboxylate in Materials Science

Material TypeCompound/LigandMetal Ion(s)Key FeatureApplicationReference(s)
Dye-Sensitized Solar CellINPA Dye (with Pyrimidine-2-carboxylic acid anchor)Ti(IV) (in TiO2)Strong bidentate coordination, electron-acceptingSolar Energy Conversion nih.gov
Coordination PolymerPyrimidine-2-carboxylateCopper(II)π-π stacking interactionsFunctional Materials nih.gov
π-Conjugated MaterialsPyrimidine RingN/AElectron-withdrawing, aromaticityLiquid Crystals, Luminescence researchgate.net
Coordination PolymerPyridine-dicarboxylic acid (analogous linker)Ni(II), Co(II)Adaptable coordination modesCatalysis acs.org

Exploration in Chemical Biology: Ligand Design for Molecular Targets

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of many approved drugs and clinical candidates. jacsdirectory.comnih.gov Pyrimidine-2-carboxylate and its derivatives, particularly amides, are being actively explored in ligand design to target specific proteins and enzymes involved in disease. nih.govtandfonline.com The ability of the pyrimidine ring to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding often enhance the pharmacokinetic and pharmacodynamic properties of a drug candidate. nih.gov

A notable example is the design of pyrimidine-2-carboxamide (B1283407) analogs as inhibitors of the Receptor for Advanced Glycation Endproducts (RAGE). nih.gov By modifying the pyrimidine-2-carboxamide structure, researchers were able to develop potent inhibitors with improved drug-like properties. nih.gov Similarly, hybrids of 2-aminopyrimidine (B69317) and 1,3,4-oxadiazole (B1194373) have been developed as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov In this work, the pyrimidine moiety was crucial for interacting with the enzyme's active site. nih.gov

The design process often involves computational tools like molecular docking to predict how these ligands will bind to their targets. researchgate.netnih.gov The pyrimidine-2-carboxylate structure provides a rigid framework with well-defined hydrogen bond donors and acceptors, making it an attractive scaffold for creating selective and potent ligands for a wide range of molecular targets, from cannabinoid receptors to viral proteases. researchgate.netnih.gov

Table 3: Pyrimidine-2-Carboxylate Derivatives as Ligands for Biological Targets

Derivative ClassMolecular TargetTherapeutic AreaKey FindingReference(s)
Pyrimidine-2-carboxamidesRAGEInflammation, DiabetesPotent inhibition with improved hydrophilicity nih.gov
N-(pyrimidin-2-yl)-1,3,4-oxadiazolesAcetylcholinesterase (AChE)Alzheimer's DiseaseDual inhibition of AChE and Aβ aggregation nih.gov
Oxazolo[5,4-d]pyrimidinesCB2 Cannabinoid ReceptorInflammation, PainDevelopment of selective neutral antagonists nih.gov
Dihydro-pyrimidine hybridsα-amylaseDiabetesIdentification of potent α-amylase inhibitors tandfonline.com

Development of Novel Coordination Ligands with Tunable Properties

A key advantage of using pyrimidine-2-carboxylate in coordination chemistry is the ability to "tune" its properties through synthetic modification. nih.gov By adding different functional groups to the pyrimidine ring, chemists can systematically alter the ligand's electronic character, steric bulk, and coordinating ability. This, in turn, influences the structure, stability, and functional properties of the resulting metal-ligand complexes and coordination polymers. rsc.org

For example, introducing electron-donating or electron-withdrawing groups onto the pyrimidine ring can modulate the ligand's affinity for different metal ions and affect the electronic properties (e.g., color, luminescence, redox potential) of the final coordination compound. This principle is fundamental in creating materials for specific applications, such as electrochromic devices, where a change in color is desired upon a change in oxidation state. rsc.org

Research on analogous ligand systems, such as pyridine-dicarboxylates, demonstrates how a single ligand can adopt multiple coordination modes, leading to a variety of structural architectures with different properties. acs.org This adaptability is shared by pyrimidine-2-carboxylate. The development of novel ligands based on this scaffold is a dynamic area of research, with the goal of creating bespoke materials for catalysis, sensing, and energy storage. mdpi.comrsc.org

Future Perspectives in Pyrimidine-2-Carboxylate Research

The future of research on pyrimidine-2-carboxylate and its derivatives appears bright and multifaceted, with promising directions in several key areas. The versatility of the pyrimidine core suggests that its full potential has yet to be realized. mdpi.comresearchgate.netgsconlinepress.com

In synthetic chemistry , new methods for functionalizing the pyrimidine ring will continue to emerge, providing access to an even wider array of complex and diverse building blocks for drug discovery and materials science. nih.gov

In materials science , the focus will likely be on designing more sophisticated functional coordination polymers and MOFs. These materials could feature tunable porosity for selective gas separation and storage, precisely arranged catalytic sites for green chemistry applications, and tailored electronic properties for next-generation sensors and optoelectronic devices. researchgate.netmdpi.com The use of pyrimidine-2-carboxylate as an anchoring group in solar cells also opens avenues for developing more efficient energy conversion technologies. nih.gov

In chemical biology and medicine , the pyrimidine-2-carboxylate scaffold will remain a privileged structure for designing novel therapeutic agents. nih.govgsconlinepress.com Future work will likely involve creating highly selective ligands for challenging drug targets, developing multi-target agents for complex diseases like cancer, and exploring its use in new modalities like targeted protein degradation. jacsdirectory.comnih.gov

Q & A

Q. What are the standard synthetic routes for sodium pyrimidine-2-carboxylate, and how do reaction conditions influence product purity?

this compound is typically synthesized via hydrolysis of 2-cyanopyrimidine under acidic conditions. For example, refluxing 2-cyanopyrimidine with CoCl₂·6H₂O in a water-ethanol mixture with hydrochloric acid yields crystalline products after prolonged standing . Alternative routes involve cyclization reactions using sodium ethoxide as a base, where intermediates undergo N-acylation and imidate formation to yield pyrimidine derivatives . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically affect crystallinity and purity. Ethanol-water mixtures are preferred to balance solubility and crystallization kinetics .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound complexes?

Key techniques include:

  • X-ray crystallography : Determines coordination geometry and hydrogen bonding networks. For example, monoclinic P2₁/c structures with metal ions (e.g., Co²⁺, Zn²⁺) chelated by pyrimidine-2-carboxylate ligands and axial water molecules .
  • Thermogravimetric analysis (TG-DSC) : Quantifies solvent molecules and thermal stability. Pyrimidine-2-carboxylate complexes exhibit fewer water molecules than pyrimidine-5-carboxylate analogs, impacting decomposition profiles .
  • FTIR and UV-Vis spectroscopy : Identifies carboxylate stretching modes (∼1600–1400 cm⁻¹) and ligand-to-metal charge transfer transitions .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal decomposition data between this compound complexes and other pyrimidinecarboxylate isomers?

Contradictions often arise from differences in solvent coordination and ligand geometry. For instance, pyrimidine-2-carboxylate complexes have fewer coordinated water molecules than pyrimidine-5-carboxylate analogs, leading to higher thermal stability . Methodological approaches include:

  • Conducting parallel TG-DSC experiments in inert (N₂) and oxidative (air) atmospheres to isolate solvent loss from ligand decomposition.
  • Correlating crystallographic data (e.g., water coordination number) with mass loss steps in TG curves .

Q. In crystallographic studies, how do hydrogen bonding networks and π-π stacking interactions influence structural stability, and what methodological approaches differentiate these effects?

Structural stability is governed by non-covalent interactions:

  • Hydrogen bonding : Dominates in hydrated complexes, as seen in [Co(2PCA)₂·2H₂O], where coordinated water forms extensive O–H⋯O and N–H⋯Cl networks, suppressing π-π stacking .
  • π-π interactions : Observed in anhydrous or aromatic-rich systems, such as polymeric Ca²⁺ complexes, where pyrimidine rings stack with centroid distances of 3.64 Å . Methodology : Use Hirshfeld surface analysis to quantify interaction contributions and compare packing motifs across hydration states. Pair with computational tools (e.g., DFT) to model energy differences between H-bonded and π-stacked configurations .

Q. How can SHELX software be optimized for refining this compound structures, particularly in cases of twinning or disorder?

SHELXL is widely used for small-molecule refinement. For challenging cases:

  • Twinning : Apply the TWIN/BASF commands with HKLF5 data. Verify results using the ROTAX tool to detect pseudo-symmetry .
  • Disorder : Use PART/SUMP constraints to model split positions, guided by difference Fourier maps. For hydrated complexes, refine water O–H distances with riding models (Uiso(H) = 1.5Ueq(O)) .
  • Validate refinement with the CHECKCIF/PLATON suite to flag missed symmetry or geometric outliers .

Q. What experimental design considerations are critical for studying the coordination chemistry of this compound with transition metals?

Key factors include:

  • pH control : Acidic conditions favor ligand protonation (e.g., HCl in Co²⁺ synthesis prevents deprotonation until reflux ).
  • Counterion selection : Chloride vs. nitrate anions alter metal-ligand stoichiometry and crystallization pathways .
  • Solvent choice : Ethanol-water mixtures enhance ligand solubility while promoting slow crystallization for high-quality single crystals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.